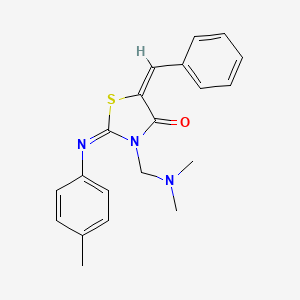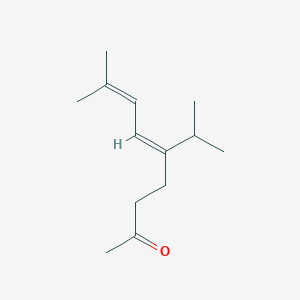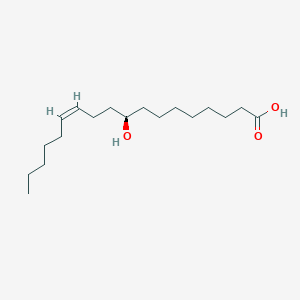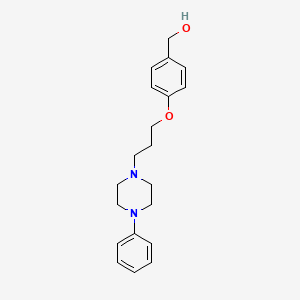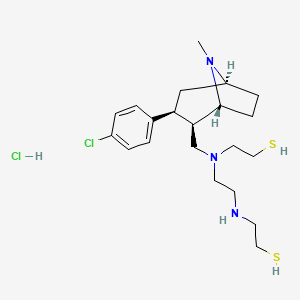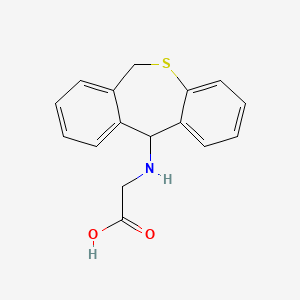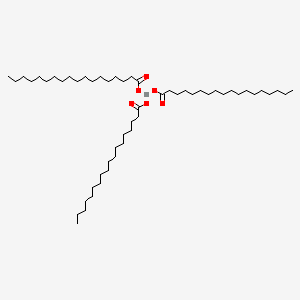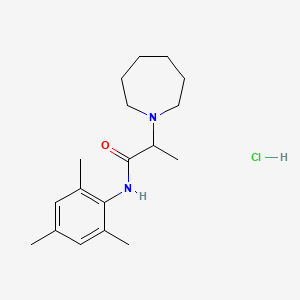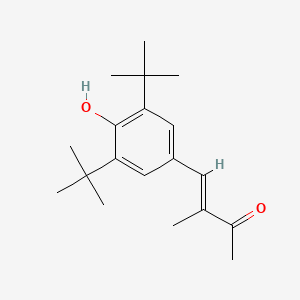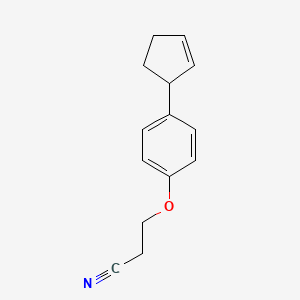
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile ist eine organische Verbindung mit der Summenformel C14H15NO. Sie zeichnet sich durch eine Phenoxygruppe aus, die an eine Propanenitrileinheit gebunden ist, wobei ein Cyclopentenylsubstituent am Phenylring vorhanden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile erfolgt typischerweise durch die Reaktion von 4-(2-Cyclopenten-1-yl)phenol mit 3-Brompropanenitrile unter basischen Bedingungen. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem das Phenoxidion das elektrophile Kohlenstoffatom in 3-Brompropanenitrile angreift, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Hochskalierung der Laborsynthese beinhalten, wobei Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator optimiert werden, um höhere Ausbeuten und Reinheiten zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.
Substitution: Die Phenoxygruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Hydrierung über einen Palladiumkatalysator können zur Reduktion verwendet werden.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) erleichtert werden.
Hauptprodukte
Oxidation: Produkte können 3-(4-(2-Cyclopenten-1-yl)phenoxy)propansäure oder 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol umfassen.
Reduktion: Das Hauptprodukt wäre 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamin.
Substitution: Die Produkte hängen vom eingeführten Substituenten ab, z. B. 3-(4-(2-Cyclopenten-1-yl)-2-bromphenoxy)propanenitrile.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet werden.
Biologie: Die Verbindung kann als Ligand in biochemischen Studien dienen, um Rezeptor-Ligand-Wechselwirkungen zu untersuchen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile seine Wirkungen ausübt, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Beispielsweise kann es als Ligand an spezifische Rezeptoren binden, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen beteiligten molekularen Zielstrukturen und Pfade müssten durch weitere experimentelle Validierung ermittelt werden.
Wirkmechanismus
The mechanism by which 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propansäure
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamin
Einzigartigkeit
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile ist aufgrund des Vorhandenseins der Nitrilgruppe einzigartig, die im Vergleich zu seinen Analoga eine unterschiedliche Reaktivität und potenzielle Anwendungen verleiht. Der Cyclopentenylsubstituent trägt ebenfalls zu seinen einzigartigen chemischen und physikalischen Eigenschaften bei, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
88737-61-5 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-(4-cyclopent-2-en-1-ylphenoxy)propanenitrile |
InChI |
InChI=1S/C14H15NO/c15-10-3-11-16-14-8-6-13(7-9-14)12-4-1-2-5-12/h1,4,6-9,12H,2-3,5,11H2 |
InChI-Schlüssel |
KHZZVOAPJOYGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


